Lawrencium
Description
Historical Context of Transuranic Element Discovery
The pursuit of elements beyond uranium began in the mid-1930s, spurred by advancements in nuclear physics, including the discovery of the neutron and artificial radioactivity. Early attempts to create transuranic elements involved bombarding uranium with neutrons. britannica.combritannica.comiaea.org While these experiments led to the groundbreaking discovery of nuclear fission, the positive identification of the first transuranic element, neptunium (B1219326), occurred in 1940 through the bombardment of uranium oxide with neutrons from a cyclotron. britannica.comiaea.org This marked the beginning of a new era in element discovery.
Following the discovery of neptunium and plutonium, the focus shifted to synthesizing increasingly heavier elements. This was initially achieved through successive neutron capture in nuclear reactors or intense pulsed neutron fluxes from nuclear explosions, leading to elements up to fermium (Z=100). britannica.comunl.ptaip.org However, this method faced limitations as the half-lives of heavier isotopes became extremely short due to spontaneous fission. britannica.comaip.org
To overcome the limitations of neutron capture, a fundamentally new approach using heavy ion nuclear reactions was developed. unl.ptaip.orgvaia.comaip.org This technique involves accelerating heavier ions (with atomic number greater than 2) and colliding them with target nuclei. britannica.comvaia.com This method allows for the fusion of nuclei, leading to the creation of elements with higher atomic numbers. vaia.com Pioneering work in this area was conducted at institutions like the Lawrence Berkeley National Laboratory (LBNL) in the United States and the Joint Institute for Nuclear Research (JINR) in Dubna, Soviet Union. unl.ptwikipedia.orgperiodic-table.comacs.org These laboratories were equipped with particle accelerators, such as cyclotrons and linear accelerators, capable of producing high-energy beams of heavy ions. wikipedia.orgacs.orgrsc.orgrinconeducativo.orgchemicool.comelementalmatter.info The synthesis of elements heavier than fermium, including lawrencium, relied heavily on these pioneering efforts in heavy ion bombardment. aip.org
The discovery of this compound itself involved bombarding a target composed of californium isotopes with boron ions at LBNL in 1961. britannica.comwikipedia.orgrinconeducativo.orgchemicool.comnih.gov Independently, the Dubna team reported producing element 103 in 1965 by bombarding americium-243 (B1218457) with oxygen-18 ions. britannica.comwikipedia.orgperiodic-table.com The initial claims had some discrepancies in reported half-lives and isotopes, leading to a period of争议 regarding discovery credit. britannica.comwikipedia.orgperiodic-table.comrsc.orgchemicool.comnih.govquora.com The International Union of Pure and Applied Chemistry (IUPAC) eventually credited both teams in 1992, and the name this compound, honoring Ernest Lawrence, the inventor of the cyclotron, was officially accepted in 1997. wikipedia.orgperiodic-table.comrsc.orgchemicool.comnih.gov
Precursors to this compound Synthesis
This compound within the Periodic Table Framework
This compound's position in the periodic table is significant, marking the end of the actinide series and initiating discussions about the arrangement of the heaviest elements.
This compound, with atomic number 103, is classified as the fourteenth and final member of the actinide series. britannica.comwikipedia.orgperiodic-table.comrinconeducativo.orgchemicool.comelementalmatter.infovedantu.comsamaterials.com The actinides are a series of 15 elements from actinium (Ac) to this compound (Lr), characterized by the filling of the 5f electron shell. vedantu.com Like all actinides, this compound is a radioactive metal. wikipedia.orgvedantu.com
While traditionally placed under lutetium (Lu) as the last member of the f-block and within Group 3, the precise placement of this compound, along with lutetium, in Group 3 of the periodic table has been a subject of debate. rsc.orgchemicool.comsamaterials.combyjus.comacs.orgzbobby.comwikipedia.orgrsc.orgpedersenscience.com Group 3 is typically considered to contain scandium (Sc) and yttrium (Y). wikipedia.org One perspective places lanthanum (La) and actinium (Ac) in Group 3, while another, supported by more recent theoretical and experimental evidence, places lutetium (Lu) and this compound (Lr) in this group. acs.orgzbobby.comwikipedia.orgpedersenscience.com
This compound holds significant importance in the study of superheavy elements (elements with atomic numbers greater than 104), also known as transactinide elements. britannica.combritannica.comwikipedia.org As the last actinide, it represents the transition from the filling of the 5f electron shell to the filling of the 6d electron shell, which characterizes the first series of transition metals in the 7th period, starting with rutherfordium (Rf, Z=104). wikipedia.orgwikipedia.org
Research on this compound's chemical and physical properties, particularly its electronic structure and ionization energy, provides crucial data for validating theoretical models that predict the properties of even heavier, more unstable elements. samaterials.comacs.orgjaea.go.jp Experiments measuring this compound's first ionization energy, for instance, have helped confirm the significant influence of relativistic effects on the binding energies of its outermost electrons. acs.orgjaea.go.jp Understanding the trends and relativistic effects observed in this compound is essential for guiding the synthesis and characterization of superheavy elements, where these effects are even more pronounced and play a critical role in determining their stability and chemical behavior. britannica.comaip.orgjaea.go.jpwikipedia.orgroyalsocietypublishing.org Furthermore, the techniques developed for synthesizing and studying this compound, which is only produced in minuscule quantities and has short half-lives, are directly applicable to the challenging research on superheavy elements. samaterials.comazom.comaps.org
Key Isotopes of this compound
| Isotope | Half-life | Production Method |
| ²⁵⁶Lr | 27.9 seconds | ²⁴⁹Cf + ¹¹B wikipedia.orgchemicool.comazom.comacs.org |
| ²⁶⁰Lr | 2.7 minutes | ²⁴⁹Bk + ¹⁸O wikipedia.orgchemicool.comazom.com |
| ²⁶²Lr | ~3.6 - 4 hours | Decay product of ²⁶²Db britannica.comchemicool.comnih.gov |
| ²⁶⁶Lr | 11 hours | Decay product of ²⁷⁰Mc (from ²⁴⁹Bk + ⁴⁸Ca) wikipedia.orgbyjus.comaps.orgwikipedia.org |
| ²⁵¹Lr | 24.4+7.0 -4.5 ms | ²⁰³Tl + ⁵⁰Ti wikipedia.orgcas.cn |
| ²⁵³Lr | 632(46) ms | ²⁰⁵Tl + ⁵⁰Ti wikipedia.orgcas.cn |
Predicted Properties of this compound
| Property | Value | Source |
| Predicted State | Solid at 20°C | periodic-table.comvedantu.comazom.com |
| Predicted Color | Silvery-white | periodic-table.comvedantu.comazom.com |
| Predicted Density | ~14.4 - 16.6 g/cm³ | wikipedia.orgperiodic-table.com |
| Predicted Melting Point | ~1600 - 1627 °C (1900 K) | wikipedia.orgperiodic-table.comvedantu.com |
| Most Common Oxidation State | +3 | periodic-table.comchemicool.comvedantu.comsamaterials.com |
Debates on this compound's Group 3 Placement and its Relation to Lutetium
Challenges and Methodological Considerations in this compound Studies
The investigation of this compound's chemical and physical properties is fraught with challenges directly stemming from its inherent instability and the demanding conditions required for its synthesis. Researchers must employ highly specialized techniques to study this elusive element.
"Atom-at-a-Time" Experimental Paradigms
Due to the extremely low production rates of this compound isotopes, experiments must be conducted on an "atom-at-a-time" basis. home.cernresearchgate.netpsu.edu This paradigm involves studying the properties of individual atoms or a few atoms at a time, a stark contrast to traditional chemical experiments that utilize macroscopic quantities of substances. This necessitates the development and application of highly sensitive detection methods and rapid separation techniques.
Early chemical studies on this compound, such as those investigating its oxidation behavior, were performed using only a few thousand atoms of the isotope 256Lr. nih.gov These experiments, utilizing techniques like solvent extraction, had to be completed very quickly, often within approximately 30 seconds, highlighting the speed required for "atom-at-a-time" chemistry. nih.gov More recent experiments, such as the measurement of this compound's first ionization potential, were achieved by generating a total of only about a thousand atoms over the course of the experiment, with collisions creating new this compound atoms every few seconds. sciencenews.org Techniques like isotope-separation online (ISOL) have been adapted to handle the one-atom-at-a-time rates characteristic of this compound production. home.cern
Research into the second ionization potential of this compound has also been conducted using "one-atom-at-a-time" gas-phase ion chemistry techniques. researchgate.net These experiments, involving isotopes like 255Lr, require trapping produced ions and observing their reactions with introduced gases to determine properties like reaction rate constants and ionization potentials. researchgate.net
Limitations Imposed by Short-Lived Isotopes
A primary limitation in this compound research is the short half-lives of its isotopes. wikipedia.orgbrainly.com this compound has fourteen known isotopes, ranging from 251Lr to 266Lr. wikipedia.org While the most stable known isotope, 266Lr, has a half-life of approximately 11 hours, shorter-lived isotopes like 260Lr (half-life 2.7 minutes) and 256Lr (half-life 27 seconds) are often used in chemical experiments because they can be produced in larger quantities, despite their rapid decay. wikipedia.orgwikipedia.orgresearchgate.net The half-lives of this compound isotopes generally increase with mass number, though there are some exceptions. wikipedia.org The shortest-lived known isotope, 251Lr, has a half-life of just 24.4 milliseconds, while 252Lr has a half-life of 0.36 seconds. wikipedia.orgbrainly.comlibretexts.org
The fleeting nature of these isotopes severely restricts the types of experiments that can be performed and the duration of observations. Complex or time-consuming analytical techniques are often not feasible. The need for rapid execution of experiments, sometimes within seconds or minutes, is a direct consequence of these short half-lives. nih.govpsu.edu This limitation necessitates the development of fast chemical separation methods and highly efficient detection systems capable of identifying decay products from individual atoms. home.cernresearchgate.net
Despite these limitations, researchers have managed to glean valuable information about this compound's properties. For instance, studies using short-lived isotopes have provided insights into its typical +3 oxidation state in aqueous solutions, consistent with its position as the final actinide. psu.edu The measurement of the first ionization potential using 256Lr (half-life 27 seconds) is a notable example of overcoming the challenges posed by short half-lives through innovative experimental design. sciencenews.orghome.cernresearchgate.net
Here is a table summarizing some of the this compound isotopes and their half-lives:
| Isotope | Half-Life | Primary Use in Chemistry | Reference |
| 266Lr | ~11 hours | Less common (production) | wikipedia.orgephg.limitedwikipedia.org |
| 262Lr | ~3.6 hours | Relatively longer-lived | engineercalculator.comlibretexts.orgbritannica.com |
| 260Lr | ~2.7 minutes | More common (production) | wikipedia.orgazom.comwikipedia.org |
| 256Lr | ~27 seconds | Chemical studies | nih.govsciencenews.orgresearchgate.net |
| 255Lr | ~31 seconds | Gas-phase studies | researchgate.netresearchgate.net |
| 252Lr | ~0.36 seconds | Shortest-lived | brainly.comlibretexts.org |
| 251Lr | ~24.4 milliseconds | Shortest-lived | wikipedia.org |
The challenges posed by "atom-at-a-time" quantities and short half-lives underscore the ingenuity required in the field of superheavy element research.
Compound Names and PubChem CIDs
Structure
2D Structure
Properties
CAS No. |
22537-19-5 |
|---|---|
Molecular Formula |
L |
Molecular Weight |
262.11 g/mol |
IUPAC Name |
lawrencium |
InChI |
InChI=1S/Lr |
InChI Key |
CNQCVBJFEGMYDW-UHFFFAOYSA-N |
SMILES |
[Lr] |
Canonical SMILES |
[Lr] |
Other CAS No. |
22537-19-5 |
Synonyms |
Lawrencium |
Origin of Product |
United States |
Synthesis and Characterization Methodologies
Historical Synthesis Approaches
Early work focused on inducing nuclear fusion between target and projectile nuclei to form the new, heavy element lawrencium. wikipedia.orgscienceinfo.com
Early Bombardment Reactions at Lawrence Berkeley National Laboratory
The initial reported synthesis of this compound took place in 1961 at the Lawrence Berkeley National Laboratory (LBNL) in California. wikipedia.orgamericanelements.comrinconeducativo.org
Californium Target Irradiations with Boron Ions
The research team at Berkeley, under the direction of Albert Ghiorso, synthesized this compound by bombarding a target composed of several isotopes of californium with boron ions. nih.govamericanelements.comrinconeducativo.orgwikipediaforschools.com The target material consisted of approximately three milligrams of a mixture of californium isotopes, including those with mass numbers 249, 250, 251, and 252. nih.govrinconeducativo.orgwikipediaforschools.com The projectiles used were nuclei of both boron-10 (B1234237) and boron-11 (B1246496). wikipedia.orgamericanelements.comrinconeducativo.orgwikipediaforschools.com One specific reaction cited involves the bombardment of californium-249 with 70 MeV boron-11 ions, which was indicated to produce this compound-256 along with four neutrons. wikipedia.orgscienceinfo.com
Use of Heavy Ion Linear Accelerators (HILAC)
These groundbreaking synthesis experiments at LBNL were facilitated by the Heavy Ion Linear Accelerator (HILAC). wikipedia.orgamericanelements.comrinconeducativo.orgwikipediaforschools.comacs.org The HILAC was crucial for accelerating the boron ions to sufficient energies to overcome the electrostatic repulsion from the target nuclei and initiate the desired nuclear reactions. wikipedia.orgamericanelements.comrinconeducativo.orgwikipediaforschools.comacs.org A technique involving the collection of recoiling atoms on a metallized Mylar tape, which was then moved past solid-state detectors, was employed to measure the characteristic short-lived alpha particle emissions from the newly synthesized this compound nuclei. acs.org
Independent Synthesis Efforts at Joint Institute for Nuclear Research (JINR) Dubna
Concurrently and independently, research on the synthesis of element 103 was conducted at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia. wikipedia.orgperiodic-table.comCurrent time information in Дубна городской округ, RU.
Americium Target Bombardment with Oxygen Ions
In 1965, the Dubna group announced the synthesis of element 103 through the bombardment of americium-243 (B1218457) with oxygen-18 ions. wikipedia.orgperiodic-table.com This reaction was reported to yield isotopes this compound-256 and this compound-257. periodic-table.com The JINR researchers identified these isotopes indirectly by observing the decay of their daughter products, notably mentioning fermium-252 in their 1965 work. wikipedia.org Further experiments at Dubna in 1970 reported the synthesis of this compound-255, characterized by a half-life of 20 seconds and an alpha decay energy of 8.38 MeV. wikipedia.org
Evolution of Discovery Claims and International Union of Pure and Applied Chemistry (IUPAC) Recognition
The independent synthesis claims from the Berkeley and Dubna laboratories led to a period of dispute regarding the priority of discovery. wikipedia.orgrsc.org The Berkeley team initially identified an isotope with an approximate 8-second half-life as this compound-257, based on its 8.6 MeV alpha decay. wikipedia.orgwikipediaforschools.com This isotopic assignment was subsequently revised to either 258Lr or 259Lr. nih.gov The Dubna group, in their 1965 work, reported a this compound isotope with a longer half-life of 35 seconds, identified as 256Lr. nih.gov By 1971, later experiments conducted at LBNL provided confirmation for many of the results obtained by both research groups, although they indicated that Berkeley's initial isotopic assignment was likely incorrect. wikipedia.org
The International Union of Pure and Applied Chemistry (IUPAC) played a key role in the process of evaluating and recognizing the discovery of this compound. wikipedia.orgperiodic-table.comrsc.orgkcvs.cawordorigins.org Initially, IUPAC credited the Lawrence Berkeley Laboratory with the discovery in 1971, despite acknowledging that the available data was not yet considered ideal. wikipedia.org The name "this compound," proposed by the Berkeley team in honor of Ernest Lawrence, and the symbol "Lr" (a modification of their suggested "Lw") were accepted by IUPAC. wikipedia.orgamericanelements.comrinconeducativo.orgwikipediaforschools.comkcvs.cawordorigins.org However, the Dubna team viewed this initial acceptance of the Berkeley claim as premature. wikipedia.org
In 1992, the IUPAC Transfermium Working Group (TWG) conducted a comprehensive review of the evidence presented by both laboratories. wikipedia.orgnih.govperiodic-table.comkcvs.cakuleuven.be This evaluation resulted in the official recognition of both the Dubna and Berkeley teams as co-discoverers of this compound. wikipedia.orgnih.govperiodic-table.comkcvs.cakuleuven.be The TWG concluded that the 1961 experiments at Berkeley represented a significant step towards the discovery but were not entirely conclusive on their own, while the subsequent experiments performed at Dubna between 1965 and 1970 provided crucial corroborating evidence. wikipedia.org Despite the shared discovery credit, the name "this compound" was retained due to its established usage. wikipedia.orgwordorigins.org The name and symbol "Lr" were formally ratified by IUPAC in August 1997. wikipedia.orgamericanelements.com
The following table summarizes the key historical synthesis reactions discussed:
| Laboratory | Target Nucleus | Projectile Ions | Reported Isotope(s) Produced | Key Findings/Notes |
| Lawrence Berkeley National Laboratory (LBNL) | Californium | Boron-10, Boron-11 | 257Lr (initial), later corrected to 258Lr or 259Lr nih.govwikipediaforschools.com | First reported synthesis; utilized the HILAC; initial isotopic assignment was later revised. wikipedia.orgnih.govrinconeducativo.orgwikipediaforschools.comacs.org |
| Joint Institute for Nuclear Research (JINR) | Americium-243 | Oxygen-18 | 256Lr, 257Lr periodic-table.com; 255Lr also reported wikipedia.org | Independent synthesis efforts; isotopes identified indirectly; reported a longer-lived isotope. wikipedia.orgnih.govperiodic-table.com |
Advanced Synthesis Techniques
The production of this compound isotopes for research relies on advanced synthesis techniques involving particle accelerators and precise control of nuclear reactions.
Production of Specific this compound Isotopes for Research
Specific isotopes of this compound are produced by bombarding heavy actinide targets with lighter ions. This process, typically conducted in particle accelerators like cyclotrons or linear accelerators, facilitates the fusion of the target and projectile nuclei, followed by the evaporation of neutrons or other light particles to form the desired this compound isotope. samaterials.comelementschina.comchemicool.comchemicalengineeringworld.com
Common target materials include isotopes of californium, berkelium, and einsteinium, while projectiles can range from boron to neon ions. chemicalengineeringworld.comwikipedia.orgwikipedia.org For instance, this compound-256 (²⁵⁶Lr) can be synthesized by bombarding californium-249 (²⁴⁹Cf) with boron-11 (¹¹B) ions, typically at energies around 70 MeV, resulting in the emission of four neutrons. chemicool.comwikipedia.orgazom.comscienceinfo.com Another important isotope, this compound-260 (²⁶⁰Lr), is produced by the reaction of berkelium-249 (²⁴⁹Bk) with oxygen-18 (¹⁸O), yielding ²⁶⁰Lr, an alpha particle, and three neutrons. chemicool.comwikipedia.orgazom.comscienceinfo.com The heaviest and longer-lived isotopes, such as ²⁶⁴Lr and ²⁶⁶Lr, are often produced as decay products of elements with higher atomic numbers, like dubnium. wikipedia.org Recent research has also explored the synthesis of neutron-deficient isotopes like this compound-251 (²⁵¹Lr) and this compound-253 (²⁵³Lr) using fusion-evaporation reactions involving a titanium-50 (⁵⁰Ti) beam on thallium targets. cas.cn
Optimizing the yield of specific this compound isotopes in nuclear reactions is a critical aspect of synthesis, as only minuscule amounts of these short-lived elements can be produced. chemicool.comazom.com Reaction yield is influenced by various factors, including the energy and intensity of the projectile beam, the thickness and composition of the target material, and the specific nuclear reaction pathway (e.g., the number of neutrons evaporated). wikipedia.orgwikipediaforschools.com
Research involves carefully selecting the projectile-target combination and tuning the beam energy to favor a particular reaction channel that produces the desired isotope with the highest possible cross-section. The cross-section is a measure of the probability of a specific nuclear reaction occurring. Studies have investigated the yields of different this compound isotopes produced from various reactions, noting that yields can be lower than expected for certain reaction channels. wikipedia.orgwikipediaforschools.com While general chemical synthesis discusses broad yield optimization principles github.iogoogle.com, in nuclear synthesis of transactinides like this compound, the focus is on maximizing the limited production rates through precise control of reaction parameters and efficient collection methods.
Recoil Separation and Collection Systems
Following the nuclear reaction, the newly formed this compound atoms recoil out of the target material due to the momentum imparted by the projectile. Efficient separation and collection of these recoil atoms from the target material and beam is essential for their study. psu.eduacs.orglanl.gov
Various recoil separation and collection systems have been developed. Early methods involved collecting recoiling atoms on a thin metallized Mylar tape that was subsequently moved past detectors. acs.orglanl.gov A significant advancement was the introduction of gas jet systems. In these systems, the recoiling atoms are stopped in a gas (often helium) within a small chamber adjacent to the target. aps.orgresearchgate.net The gas then carries the recoil atoms through a small orifice into a vacuum, transporting them rapidly to a collection point or detection system. psu.eduresearchgate.netjaea.go.jptokushima-u.ac.jp These gas jet systems can be coupled with capillary transport systems to move the activities over larger distances. psu.edujaea.go.jptokushima-u.ac.jp Collected atoms can be deposited onto a rotating wheel, which periodically moves the collected sample to detector stations for measurement. aps.orgresearchgate.net These rapid and efficient separation techniques are vital for studying short-lived this compound isotopes. acs.org
Detection and Identification Protocols
The extremely short half-lives and low production yields of this compound isotopes necessitate highly sensitive and specific detection and identification protocols.
Alpha-Decay Spectroscopy for Isotope Identification
Alpha-decay spectroscopy is a primary technique for identifying this compound isotopes. chemicalengineeringworld.comwikipedia.orgacs.orgresearchgate.netchemlin.orgnf-itwg.orgresearchgate.netkpfu.ru Many this compound isotopes undergo alpha decay, emitting an alpha particle with a characteristic energy and half-life. chemicool.comwikipedia.orgwikipedia.orgscienceinfo.comwikipediaforschools.comchemlin.orgnih.govarxiv.org By measuring the kinetic energy of the emitted alpha particles and their decay rates, researchers can identify the specific this compound isotope produced. wikipedia.orgnf-itwg.orgresearchgate.net
Solid-state detectors, such as silicon-gold surface-barrier detectors, are commonly used to measure the energy of alpha particles. acs.orglanl.govaps.org The energy deposited in the detector is proportional to the alpha particle's kinetic energy. nf-itwg.orgkpfu.ru Analyzing the spectrum of alpha particle energies allows for the identification of different isotopes present in a sample. nf-itwg.org For example, the early identification of a this compound isotope involved detecting an 8.6 MeV alpha particle with a half-life of approximately 8 seconds, which was later corrected to be attributed to ²⁵⁸Lr. chemicool.comwikipedia.orgwikipediaforschools.comchemlin.orgnih.gov Data on the alpha decay energies and half-lives are crucial for these identifications.
Here is a table summarizing some reported this compound isotopes and their decay properties:
| Isotope | Half-life | Primary Decay Mode | Alpha Energy (MeV) (where applicable) | References |
| ²⁵¹Lr | 24.4 +7.0 −4.5 ms | α, SF | - | wikipedia.org |
| ²⁵²Lr | 369(75) ms | α (~98%), SF (~2%) | - | wikipedia.org |
| ²⁵³Lr | 632(46) ms | α (>97%), SF (1.0%) | - | wikipedia.org |
| ²⁵⁴Lr | 12.0(9) s | α (71.7%), β⁺ (28.3%) | - | nih.gov |
| ²⁵⁵Lr | 20 s | α | 8.38 | wikipedia.org |
| ²⁵⁶Lr | 27.9 s | α, β | 8.35–8.60 | wikipedia.orgwikipedia.orgwikipediaforschools.combritannica.com |
| ²⁵⁷Lr | 0.6 s | α | 8.87 (later corrected to ²⁵⁸Lr) | wikipedia.org |
| ²⁵⁸Lr | 4.2 s / 8 s | α | 8.6 | chemicool.comwikipedia.orgwikipediaforschools.comlanl.govchemlin.orgnih.gov |
| ²⁵⁹Lr | - | α | - | wikipedia.orgnih.gov |
| ²⁶⁰Lr | 2.7 min / 3.0 min | α, β⁺ | 8.03 | chemicool.comwikipedia.orgwikipedia.orgazom.com |
| ²⁶¹Lr | 39 min / 44 min | SF | - | wikipedia.orgazom.comosti.gov |
| ²⁶²Lr | 4 h / 3.6 hours / 216 min | β⁺, α, SF | - | chemicool.comwikipedia.orgazom.comwikipediaforschools.comchemlin.orgnih.govbritannica.comosti.gov |
| ²⁶⁴Lr | 4.8 h | SF | - | wikipedia.org |
| ²⁶⁶Lr | 11 h | SF | - | wikipedia.orgwikipedia.orgscienceinfo.com |
Note: Half-life values can vary slightly between different measurements and sources. SF denotes spontaneous fission, α denotes alpha decay, and β⁺ denotes positron emission (electron capture).
Spontaneous Fission Event Analysis
Spontaneous fission is another important decay mode for some heavier this compound isotopes. wikipedia.orgwikipedia.orgnih.govosti.govsavemyexams.comwikipedia.org In spontaneous fission, the nucleus splits into two or more lighter nuclei, releasing a significant amount of energy. savemyexams.comwikipedia.org While alpha decay provides a clear signature of a specific isotope through its energy, spontaneous fission yields a range of fission products, making direct identification of the parent nuclide more challenging from the fission products alone. wikipedia.orgwikipedia.org
Electron Capture Decay Observations
Electron capture (EC) is one of the decay modes observed in isotopes of this compound (Lr), a synthetic radioactive element with atomic number 103. While alpha decay and spontaneous fission are more common decay modes for this compound isotopes, electron capture has been identified in certain isotopes, notably Lr. epfl.chthechemicalelements.com
Lr, one of the more stable isotopes with a half-life of approximately 4 hours (216 minutes), is known to decay into nobelium-262 (No) through electron capture. epfl.chthechemicalelements.comnih.gov This decay pathway involves the nucleus capturing an inner atomic electron, transforming a proton into a neutron, and emitting a neutrino. The resulting daughter nucleus, No, can then undergo further decay, including spontaneous fission. thechemicalelements.comnih.gov
Observations of electron capture decay in this compound isotopes are often made through the detection of characteristic X-rays emitted by the daughter nucleus as its electron shell rearranges after the electron capture event. Additionally, the subsequent decay of the daughter nucleus (e.g., spontaneous fission of No) provides further evidence for the initial electron capture event in the parent this compound isotope. wikipedia.org
Studies have attempted to measure the electron capture branch in this compound isotopes. For instance, an upper limit of 14% for the electron capture branch of Rf was suggested based on the production of Lr, implying potential insights into the decay pathways of related superheavy nuclei. wikipedia.orgwikipediaforschools.com Experiments aimed at producing Lr have also involved measuring its decay properties, including the electron capture branch leading to No, which is identified by its spontaneous fission activity. wikipedia.org
The study of electron capture in this compound contributes to understanding the nuclear structure and decay properties of the heaviest elements. Determining the branching ratios for different decay modes, including electron capture, provides crucial data for nuclear models and the theoretical predictions of the stability of superheavy nuclei. Upper limits for decay by electron capture have been determined in studies of this compound isotopes with mass numbers ranging from 255 through 260. aps.orgaps.org
Here is a summary of observed electron capture decay for a this compound isotope:
| This compound Isotope | Half-life | Decay Mode | Daughter Nuclide |
|---|---|---|---|
| $^{262}$Lr | ~4 hours | Electron Capture | $^{262}$No |
Decay-Tagging Studies
Decay-tagging is a powerful experimental technique used in nuclear physics to identify and characterize short-lived, heavy, and superheavy nuclei, including isotopes of this compound. This method relies on correlating the decay of a parent nucleus with the subsequent characteristic decays of its known daughter (and sometimes granddaughter) nuclei. wikipedia.org
In decay-tagging studies involving this compound, the synthesized this compound nuclei are typically separated from the reaction byproducts using recoil separators. These separators use electromagnetic fields to filter nuclei based on their mass, charge, and momentum. Once separated, the this compound nuclei are implanted in a detector system, often a position-sensitive silicon detector. wikipedia.orgepj-conferences.org
The decay of the implanted this compound nucleus is then observed. If the this compound isotope decays by alpha emission, the energy and time of the alpha particle are measured. The daughter nucleus, recoiling from the alpha decay, remains implanted in the detector. If this daughter nucleus has a known and distinct decay signature (e.g., a specific alpha decay energy and half-life, or undergoes spontaneous fission), its subsequent decay is detected and correlated in time and position with the initial this compound decay. wikipedia.org This correlation, or "tagging," allows for the unambiguous identification of the parent this compound isotope, even if only a few atoms are produced. wikipedia.org
Decay-tagging has been instrumental in studying the decay properties of various this compound isotopes. For example, studies of the decay properties of Db have provided data for the decay of Lr through the observation of correlated decay chains. wikipediaforschools.com Similarly, the identification of No spontaneous fission activity following the electron capture decay of Lr is a form of decay-tagging. wikipedia.org
This technique is particularly valuable for investigating isotopes produced with very low cross-sections, where traditional methods are not feasible. It allows for the determination of half-lives, decay modes, and decay energies of this compound isotopes, providing insights into their nuclear structure and stability. iaea.org Decay-tagging studies using recoil separators like RITU have been conducted to investigate the alpha decay and decay properties of heavy elements, including this compound isotopes. wikipedia.orgwikiwand.com The method has also been applied in studies exploring the nuclear structure of transfermium nuclei by correlating prompt gamma and electron spectroscopy with the decay of identified nuclei. iaea.org
The power of decay-tagging lies in its ability to establish genetic links between parent and daughter nuclei, providing a clear signature for the production and decay of extremely rare and short-lived species like this compound isotopes. wikipedia.org
Here is an example illustrating the principle of decay tagging for Lr:
| Event 1 | Event 2 | Correlation | Identified Nuclide |
|---|---|---|---|
| $^{262}$Lr Decay (Electron Capture) | $^{262}$No Decay (Spontaneous Fission) | Time and Position | $^{262}$Lr |
Electronic Structure Theory and Relativistic Quantum Chemistry of Lawrencium
Ground-State Electron Configuration Predictions
Predicting the ground-state electron configuration of lawrencium has been a subject of theoretical interest, with relativistic effects proving to be the deciding factor.
Non-Relativistic Expectations
Based on the Aufbau principle and the electron configurations of lighter elements in Group 3 (Sc, Y, Lu), a non-relativistic approach would predict this compound's ground-state electron configuration to be [Rn]5f¹⁴6d¹7s². This configuration follows the pattern of its lighter homolog, lutetium ([Xe]4f¹⁴5d¹6s²), suggesting this compound would have a valence electron in the 6d orbital wikipedia.orgrsc.orgresearchgate.net.
Relativistic Effects on Orbital Energies
Relativistic effects significantly alter the energy levels of electrons in heavy elements. These effects can be broadly categorized into direct and indirect effects royalsocietypublishing.org. The direct relativistic effect arises from the increase in electron mass with velocity, particularly for electrons close to the nucleus, leading to a contraction and stabilization of orbitals with low angular momentum (s and p₁/₂). The indirect relativistic effect is a consequence of the contracted inner orbitals providing enhanced screening of the nuclear charge, which in turn affects the outer orbitals royalsocietypublishing.orgresearchgate.net.
Stabilization of 7s and 7p₁/₂ Orbitals
A key consequence of relativistic effects in this compound is the significant stabilization (lowering in energy) of the 7s and 7p₁/₂ orbitals wikipedia.orgamericanelements.comaip.orgtaylorandfrancis.com. This stabilization is so pronounced that the 7p₁/₂ orbital is predicted to be lower in energy than the 6d orbital taylorandfrancis.comjaea.go.jpjaea.go.jp. This is a major deviation from non-relativistic predictions and is crucial for understanding this compound's actual ground state.
Contraction of Inner Orbitals
Relativistic effects cause the contraction of inner electron orbitals, particularly the s and p orbitals royalsocietypublishing.orgresearchgate.net. This contraction is a direct relativistic effect due to the increased mass of electrons moving at high speeds near the nucleus royalsocietypublishing.org. This contraction of core orbitals influences the potential experienced by outer electrons, contributing to indirect relativistic effects.
Influence on Actinide Contraction Phenomenon
The actinide contraction is the phenomenon where the ionic radii of the actinide elements decrease across the series due to the poor shielding of the nuclear charge by the 5f electrons numberanalytics.com. Relativistic effects enhance both the lanthanide and actinide contractions acs.org. While the actinide contraction generally leads to smaller ionic radii with increasing atomic number, this compound presents an interesting case. Some research suggests that the actinide contraction at the very end of the series, including this compound, is larger than the analogous lanthanide contraction, and relativistic effects are speculated to be the cause wikipedia.org. This compound's ionic radius has been experimentally determined and found to be slightly larger than expected from simple extrapolation of periodic trends, which is also attributed to relativistic effects wikipedia.org.
Considering relativistic effects, the predicted ground-state electron configuration of this compound is [Rn]5f¹⁴7s²7p¹ rsc.orgtaylorandfrancis.comjaea.go.jpjaea.go.jpresearchgate.netresearchgate.netjournaldephysique.org. This is in contrast to the non-relativistic prediction and indicates that the outermost electron occupies a 7p orbital rather than a 6d orbital.
Here is a comparison of non-relativistic and relativistic electron configuration predictions for this compound:
| Prediction Type | Electron Configuration |
| Non-Relativistic | [Rn]5f¹⁴6d¹7s² |
| Relativistic | [Rn]5f¹⁴7s²7p¹ |
Ionization Potential Research
The ionization potential (IP) of an element is a fundamental property that reflects the binding energy of its outermost electron and provides insights into its electronic structure jaea.go.jpresearchgate.netnih.gov. Experimental determination of the first ionization potential (IP₁) of this compound has been successfully achieved, providing a crucial benchmark for theoretical calculations aip.orgjaea.go.jpjaea.go.jpresearchgate.netnih.govuni-mainz.de.
The first ionization potential of this compound was measured to be 4.96 eV aip.orgjaea.go.jpnih.govuni-mainz.de. This experimental value is in excellent agreement with state-of-the-art relativistic theoretical predictions, which calculated the IP₁ to be 4.963(15) eV aip.orgjaea.go.jpjaea.go.jpresearchgate.netnih.gov. This strong agreement validates the relativistic quantum chemical calculations used to describe this compound's electronic structure jaea.go.jpjaea.go.jpuni-mainz.de.
The measured IP₁ of this compound is notably low compared to other actinides and lanthanides jaea.go.jpuni-mainz.de. This low value supports the relativistic prediction that the outermost electron is in the weakly bound 7p₁/₂ orbital, consistent with the [Rn]5f¹⁴7s²7p¹ ground-state configuration jaea.go.jpjaea.go.jpresearchgate.net. The low ionization energy also suggests that this compound aligns more closely with the trend observed at the beginning of the d-block transition metals rather than the end of the f-block, supporting its classification as a group 3 element and the heaviest congener of lutetium wikipedia.orgrsc.orgelementschina.com.
Here is a table summarizing the experimental and theoretical first ionization potential of this compound:
| Property | Value (eV) | Source Type |
| First Ionization Potential (IP₁) | 4.96 ± 0.08 | Experimental aip.orgjaea.go.jpnih.govuni-mainz.de |
| First Ionization Potential (IP₁) | 4.963(15) | Theoretical aip.orgjaea.go.jpjaea.go.jpresearchgate.netnih.gov |
Theoretical calculations have also explored higher ionization potentials of this compound. While the first ionization involves the removal of the 7p electron, subsequent ionizations would involve the 7s electrons. The electron configurations of Lr⁺ and Lr²⁺ are expected to be 7s² and 7s¹, respectively wikipedia.org. The first three ionization potentials of this compound are predicted to be similar to those of lutetium, which supports the idea that in its trivalent state (Lr³⁺), this compound behaves like a typical actinide and a heavier congener of lutetium wikipedia.orgrsc.orgrsc.org.
Compound Names and PubChem CIDs
| Name | PubChem CID |
| This compound | 31192 |
| Lutetium | 23987 |
| Scandium | 23980 |
| Yttrium | 23981 |
| Radon | 23967 |
| Xenon | 23985 |
Experimental Determination of First Ionization Potential
The first ionization potential (IP1) of an element is a fundamental property that reflects the binding energy of its outermost electron and provides insights into its electronic configuration and chemical behavior. Experimentally determining the IP1 of this compound is challenging due to its short half-lives and production on an atom-at-a-time scale. nih.govresearchgate.net
In 2015, a joint international research team successfully measured the first ionization energy of the isotope 256Lr using a novel technique involving surface ionization coupled with a mass separator and radioisotope detection system. nih.govresearchgate.netuni-mainz.dejaea.go.jp The measured value was determined to be 4.96 +0.08 −0.07 eV. nih.govresearchgate.netwikipedia.org This value is notably the lowest among all studied lanthanides and actinides. researchgate.netuni-mainz.dewikipedia.org A lower limit on this compound's second ionization energy (>13.3 eV) was experimentally determined in 2021. wikipedia.org
The experimental setup for measuring the IP1 of Lr typically involves producing 256Lr atoms through a nuclear reaction, transporting them to a hot tantalum ionization cavity via a gas jet, ionizing them on the surface, and then mass-separating and detecting the resulting ions. researchgate.netjaea.go.jp
Theoretical Calculations of Ionization Energies
Theoretical calculations play a crucial role in understanding the electronic structure and predicting properties of elements like this compound, especially given the experimental challenges. Relativistic quantum chemical methods are essential for these calculations.
State-of-the-art relativistic calculations have predicted the first ionization potential of this compound to be 4.963(15) eV, which shows excellent agreement with the experimentally determined value. nih.govresearchgate.netwikipedia.org These calculations support the ground-state electron configuration of this compound as [Rn]5f¹⁴7s²7p¹/₂, where the 7p₁/₂ electron is only weakly bound. researchgate.netwikipedia.org This configuration is influenced by strong relativistic effects. researchgate.net
Theoretical studies have also investigated the energy difference between the [Rn]5f¹⁴7s²7p₁/₂ and [Rn]5f¹⁴6d³/₂7s² configurations, with calculations indicating that relativistic effects stabilize the 7p₁/₂ orbital below the 6d orbital. journaldephysique.orgaps.orgjaea.go.jp Early Dirac-Hartree-Fock calculations suggested the ground state could be either 5f¹⁴6d7s² or 5f¹⁴7p7s², with a small energy separation between them. aps.org More recent calculations, including multiconfiguration Dirac-Fock methods, support the 7s²7p¹ ground state for Lr, in contrast to the 6s²5d¹ configuration of its lighter homolog lutetium. journaldephysique.orgrsc.orgrsc.orgcern.ch
Theoretical calculations of the second and third ionization potentials of this compound have also been performed, showing similarity to those of lutetium. rsc.org
Implications for Chemical Bonding Characteristics
The electronic configuration and ionization potentials of this compound have significant implications for its chemical bonding characteristics. The low first ionization energy and the predicted [Rn]5f¹⁴7s²7p¹/₂ ground-state configuration suggest that this compound might exhibit some unique bonding behavior compared to other actinides. researchgate.netwikipedia.org
Despite the anomalous electron configuration, chemical experiments have confirmed that this compound behaves predominantly as a trivalent element in aqueous solution, similar to scandium, yttrium, and lutetium, its lighter congeners in Group 3. wikipedia.orgsamaterials.comvedantu.combritannica.com This suggests that in chemical compounds, this compound tends to lose its three valence electrons to form the Lr³⁺ ion. rsc.org The similarity in the first three ionization potentials of Lr and Lu also supports the expectation that the ionic chemistry of Lr would be similar to that of the lanthanides. rsc.org
Theoretical studies on simple this compound compounds, such as monohydrides, trihydrides, monocarbonyls, or trichlorides, suggest no major chemical differences between this compound and the lanthanides when this compound is in the +3 oxidation state. rsc.orgrsc.org The stabilization of the 7s shell due to relativistic effects can be compared to the stabilization of the 6s shell in Group 13 elements, which influences their oxidation states. rsc.org
Theoretical Models in Electronic Structure Calculations
Accurate theoretical descriptions of this compound's electronic structure require sophisticated computational methods that account for relativistic effects and electron correlation.
Dirac-Fock Calculations
Dirac-Fock (DF) and Multiconfiguration Dirac-Fock (MCDF) methods are fundamental relativistic approaches used to calculate the electronic structure of heavy elements. These methods incorporate relativistic effects by using the Dirac equation.
Dirac-Fock calculations have been employed to study the electronic configuration of this compound and the relative energies of different states. journaldephysique.orgaps.orgrsc.orgcern.ch These calculations have shown that relativistic effects significantly shift the relative energies of orbitals, leading to the prediction of the 7s²7p¹ ground state for this compound, a deviation from the non-relativistic expectation of a 6d¹ configuration. journaldephysique.orgrsc.orgrsc.org MCDF calculations allow for the inclusion of electron correlation effects by considering a linear combination of different electronic configurations. aps.orgcern.ch
Coupled-Cluster Theory Applications
Coupled-cluster (CC) theory is a highly accurate method for calculating the electronic structure of atoms and molecules, particularly effective for including electron correlation effects. Relativistic coupled-cluster methods are essential for studying heavy elements.
Relativistic coupled-cluster calculations, including those with single, double, and perturbative triple excitations [CCSD(T)], have been extensively used to calculate the ionization potentials and electron affinity of this compound. jaea.go.jpaip.orgarxiv.orgresearchgate.netaps.orgarxiv.orgrug.nl These calculations have provided theoretical IP1 values that are in excellent agreement with experimental results, serving as benchmarks for theoretical methods applied to superheavy elements. jaea.go.jpaip.orgaps.org Coupled-cluster calculations have also been used to predict excitation energies and transition properties of this compound, which are important for planned spectroscopic experiments. aps.orgepj.org
Quantum Electrodynamics (QED) Frameworks
Quantum Electrodynamics (QED) describes the interaction between electrons and photons and provides corrections to atomic energy levels beyond the relativistic Dirac equation. For very heavy elements, QED effects can become significant and need to be considered for high-accuracy calculations.
Estimations of quantum electrodynamic corrections have been included in some relativistic calculations for this compound, such as multiconfiguration Dirac-Fock studies. journaldephysique.orgresearchgate.net More recent relativistic coupled-cluster calculations have also incorporated QED contributions, such as the Lamb shift, to refine the calculated ionization potentials. jaea.go.jparxiv.orgrug.nl QED corrections can notably influence the ionization potentials of heavy elements. arxiv.orgrug.nlresearchgate.net While QED effects are generally smaller than the dominant relativistic effects, they are important for achieving high accuracy in theoretical predictions for superheavy elements. researchgate.netcdnsciencepub.com
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 16673587 |
| Lutetium | 23976 |
| Californium | 23975 |
| Boron | 5353345 |
| Indium | 24517 |
| Thallium | 24408 |
| Lead | 5352472 |
| Thorium | 23978 |
| Uranium | 23981 |
| Plutonium | 23982 |
| Fermium | 16673584 |
| Mendelevium | 16673585 |
| Nobelium | 16673586 |
| Rutherfordium | 16673588 |
| Astatine | 23979 |
| Gold | 23988 |
| Scandium | 23980 |
| Yttrium | 23986 |
Data Tables:
Table 1: First Ionization Potential of this compound
| Method | Value (eV) | Reference |
| Experimental | 4.96 +0.08 −0.07 | nih.govresearchgate.netwikipedia.org |
| Theoretical | 4.963(15) | nih.govresearchgate.netwikipedia.org |
Table 2: Comparison of Ionization Potentials (eV) (Selected Elements)
| Element | IP1 | IP2 | IP3 | Reference |
| This compound | 4.96 | >13.3 (exp) | - | wikipedia.org |
| 4.963(15) | (calc) | (calc) | nih.govresearchgate.netwikipedia.orgrsc.org | |
| Lutetium | 5.425871(12) | (exp) | (exp) | jaea.go.jp |
| (calc) | (calc) | (calc) | rsc.org |
Note: Theoretical values for IP2 and IP3 of this compound are calculated values, not experimentally determined unless specified.
Valence Electron Behavior and Shell Structure
The electronic configuration of an atom dictates its chemical properties, particularly the behavior of its valence electrons. For this compound, relativistic effects lead to a ground state electronic configuration that deviates from the trend observed in its lighter homolog, lutetium (Lu).
Ground State Electronic Configuration:
Based on the Aufbau principle and the electronic configuration of lutetium ([Xe]4f¹⁴5d¹6s²), the expected ground state configuration for this compound would be [Rn]5f¹⁴6d¹7s². However, relativistic calculations predict the ground state configuration of atomic this compound to be [Rn]5f¹⁴7s²7p₁/₂. researchgate.netwikipedia.orgjaea.go.jpjournaldephysique.orgrsc.orgperiodic-table.io This anomalous configuration arises because strong relativistic effects stabilize the 7p₁/₂ orbital, lowering its energy below that of the 6d orbital. researchgate.netjaea.go.jpjournaldephysique.org this compound is thus anticipated to be the first element with a 7p orbital occupied in its electronic ground state. jaea.go.jp
Relativistic Effects on Orbitals:
Relativistic effects significantly influence the energies and spatial distributions of electron orbitals in heavy elements like this compound. The core electrons, moving at speeds approaching the speed of light, experience a relativistic increase in mass, causing their orbitals (particularly the s and p₁/₂ orbitals) to contract and their energies to decrease (stabilization). jaea.go.jpaip.orgrsc.org Conversely, d and f orbitals are indirectly affected by the increased screening of the nuclear charge by the contracted inner orbitals, leading to their expansion and destabilization. jaea.go.jp In this compound, this results in the stabilization and contraction of the 7s and 7p₁/₂ orbitals and the expansion of the 5f orbital. jaea.go.jprsc.org
Valence Electron Behavior and Ionization Potentials:
Despite the predicted 7s²7p¹ ground state configuration, this compound is expected to primarily exhibit a +3 oxidation state in chemical compounds, similar to other actinides and its lighter congener lutetium. wikipedia.orgrsc.org This is because the first three ionization potentials of this compound are predicted to be similar to those of lutetium. wikipedia.orgrsc.org The valence electrons involved in forming the common Lr³⁺ ion are the three electrons beyond the [Rn]5f¹⁴ core.
Experimental measurements of the first ionization potential (IP₁) of this compound have provided crucial data supporting theoretical predictions about its valence electron behavior. The measured IP₁ reflects the binding energy of the most weakly bound valence electron. eurekalert.orgjaea.go.jpsciencedaily.com Experiments have determined the first ionization potential of this compound to be approximately 4.96 eV, which is in excellent agreement with theoretical calculations that incorporate relativistic effects. aip.orgeurekalert.orgjaea.go.jpsciencedaily.comjaea.go.jp This value indicates that the 7p₁/₂ valence electron in this compound is the most weakly bound valence electron among all actinides. eurekalert.orgjaea.go.jpjaea.go.jp
Theoretical calculations also provide insights into the electronic configurations of this compound ions. The free Lr⁺ ion is suggested to have a 7s² configuration, while the free Lr²⁺ ion is suggested to have a 7s¹ configuration. wikipedia.orgrsc.org
Shell Structure:
Data Table: Selected Properties Related to this compound's Electronic Structure
| Property | Value | Notes | Source |
| Ground State Configuration | [Rn]5f¹⁴7s²7p₁/₂ | Predicted due to relativistic effects | researchgate.netjaea.go.jpjournaldephysique.org |
| Expected Non-Relativistic Config | [Rn]5f¹⁴6d¹7s² | Based on Aufbau principle and Lu | wikipedia.orgrsc.org |
| First Ionization Potential (IP₁) | ~4.96 eV (~470 kJ/mol) | Experimental and theoretical values, reflects binding of 7p₁/₂ electron | periodic-table.ioaip.orgjaea.go.jpk-tree.ru |
| Common Oxidation State | +3 | Similar to other actinides and Lu | wikipedia.orgrsc.org |
| Electron Shell Structure | 2, 8, 18, 32, 32, 8, 3 | Distribution of electrons per shell | periodic-table.ioamericanelements.com |
The research findings highlight the critical role of relativistic quantum chemistry in accurately describing the electronic structure and predicting the behavior of valence electrons in superheavy elements like this compound. The experimental measurement of the first ionization potential has served as a key validation for these theoretical models.
Nuclear Structure and Stability Research
Isotopic Studies and Decay Chains
The study of lawrencium isotopes is crucial for understanding the nuclear landscape at the limits of the periodic table. This involves investigating how these isotopes are produced and determining their lifetimes and decay pathways.
This compound isotopes are exclusively produced through nuclear reactions in particle accelerators, typically by bombarding lighter actinide targets with light ions. The first isotope to be synthesized was 258Lr in 1961. wikipedia.org Fourteen isotopes of this compound, ranging from 251Lr to 266Lr (with the exception of 263Lr and 265Lr), and seven isomers are currently known. wikipedia.org
Various target-projectile combinations have been employed to synthesize this compound isotopes. For instance, bombarding californium-249 with boron-11 (B1246496) ions can produce this compound-256. azom.com Irradiating berkelium-249 with oxygen-18 ions can lead to the creation of this compound-260. azom.com More recently, this compound-251 and this compound-253 have been synthesized using fusion-evaporation reactions involving titanium-50 beams on thallium-203 (B80289) and thallium-205 (B1258434) targets, respectively. cas.cn
The lifetimes of this compound isotopes are generally very short, ranging from milliseconds to hours. The longest-lived known isotope is 266Lr, with a half-life of 11 hours. wikipedia.orgontosight.ai However, the shorter-lived 260Lr, with a half-life of 2.7 minutes, is often used in chemical studies due to its relatively higher production yield. wikipedia.org
Here is a table summarizing some key this compound isotopes and their half-lives:
| Nuclide | Half-life |
| 251Lr | 24.4 +7.0 -4.5 ms |
| 252Lr | 369 ± 75 ms |
| 253Lr | 632 ± 46 ms |
| 254Lr | 12.0 ± 0.9 s |
| 255Lr | 22 ± 5 s |
| 256Lr | 27.9 s |
| 257Lr | 0.65 s |
| 258Lr | 3.92 ± 0.33 s |
| 259Lr | 6.1 s |
| 260Lr | 3.0 min |
| 261Lr | 39 min |
| 262Lr | 4 h |
| 264Lr | 4.8 h |
| 266Lr | 11 h |
The synthesis of new isotopes, such as 264Lr with a lifetime of about five hours, has been reported in recent experiments at facilities like the Superheavy Element Factory. jinr.ru These discoveries are often made by studying the decay chains of heavier elements. For example, 264Lr was observed as a decay product of moscovium-288. jinr.ru
This compound isotopes primarily decay through alpha decay, electron capture, and spontaneous fission. nih.govwebelements.com The specific decay modes and their probabilities depend on the isotope.
Alpha decay is a prevalent decay mode for many this compound isotopes, particularly the lighter ones. In alpha decay, the this compound nucleus emits an alpha particle (a helium nucleus), transforming into an isotope of mendelevium (Md). nih.govwebelements.com
Studies using alpha-particle spectroscopy have been instrumental in identifying and characterizing this compound isotopes. aps.org The energy of the emitted alpha particle is characteristic of the decaying nucleus and can be used for identification. For instance, early studies observed alpha activities with specific energies and half-lives, which were then assigned to particular this compound isotopes, although some initial assignments were later revised. wikipedia.org
Detailed alpha decay studies provide information about the energy levels of the daughter nuclei and can help in understanding the nuclear structure of this compound isotopes. cas.cn
Electron capture is another observed decay mode for some this compound isotopes. webelements.com In electron capture, an atomic electron is captured by the nucleus, converting a proton into a neutron and emitting a neutrino. This process transforms the this compound nucleus into an isotope of nobelium (No). nih.govwebelements.com
Investigations into electron capture decay often involve searching for characteristic X-rays emitted after the electron shell rearranges, or by observing the decay products of the nobelium daughter nucleus. epj-conferences.org Upper limits for decay by electron capture have been determined for some this compound isotopes. aps.org For example, 262Lr is known to decay into nobelium-262 through electron capture. nih.gov
Spontaneous fission is a decay mode where the nucleus splits into two or more lighter nuclei. This mode becomes increasingly significant for heavier elements, including this compound. wikipedia.org
Research on spontaneous fission in this compound isotopes helps in understanding the stability of superheavy nuclei and the fission process in this region of the nuclear chart. While some this compound isotopes primarily decay by alpha emission or electron capture, spontaneous fission can be a significant or even dominant decay mode for others, particularly the neutron-rich isotopes. webelements.com For example, 261Lr, 264Lr, and 266Lr are listed with spontaneous fission as a primary or sole decay mode. wikipedia.orgwebelements.com Studies have investigated the spontaneous fission of isotopes like 259Lr, observing a mixture of different fission modes. jaea.go.jp
Here is a table showing the main decay modes for some this compound isotopes:
| Nuclide | Main Decay Modes |
| 252Lr | α (~98%), SF (~2%) |
| 253Lr | α (>97%), SF (1.0%) |
| 254Lr | α (71.7%), β+ (28.3%) |
| 256Lr | α, EC, SF |
| 258Lr | α (97.4%), β+ (2.6%) |
| 260Lr | α, β+ |
| 261Lr | SF |
| 262Lr | EC, SF |
| 264Lr | SF |
| 266Lr | SF |
Analysis of Decay Modes and Pathways
Electron Capture Investigations
Nuclear Models Applied to this compound
Theoretical nuclear models are essential for interpreting experimental data and predicting the properties of this compound isotopes, especially given the challenges of working with such short-lived and scarce elements. These models aim to describe the forces within the nucleus and predict characteristics like nuclear structure, decay modes, and half-lives.
Spectroscopic studies of transfermium nuclei, including this compound, provide valuable information on the evolution of nuclear deformation towards the predicted region of spherical shell stabilization in super-heavy nuclei. cas.cn The orbitals near the Fermi surface in nuclei around deformed shell gaps can be particularly important for testing these models. cas.cn
Cranked shell models with particle-number-conserving methods have been used to successfully reproduce experimental observations, such as the changing level order of proton Nilsson orbitals in neutron-deficient this compound isotopes. cas.cn These calculations highlight the important role of nuclear deformation, such as hexacontetrapole deformation (ε6), in the evolution of single-proton energies in this compound isotopes. cas.cn
Nuclear models also play a role in understanding the increasing dominance of spontaneous fission with higher atomic numbers. Earlier models, like the liquid drop model, suggested that spontaneous fission would occur almost instantly for nuclei with around 280 nucleons due to the disappearance of the fission barrier. wikipedia.org While this compound isotopes have fewer nucleons than this prediction, spontaneous fission is indeed a significant decay mode for the heavier isotopes, demonstrating the need for sophisticated models that incorporate shell effects and deformation to accurately describe nuclear stability in this region.
The study of this compound's nuclear properties, including its decay modes and the structure of its isotopes, provides crucial data for refining and validating these theoretical nuclear models, contributing to a broader understanding of the physics of superheavy elements.
Compound Names and PubChem CIDs
| Name | PubChem CID |
| This compound (Element) | 5724983 |
Note: this compound is primarily studied as the element due to its high radioactivity and short half-life, which makes the formation and study of stable compounds extremely challenging.
Nuclear Shell Model Predictions for Stability
The nuclear shell model, analogous to the electron shell model in atoms, posits that protons and neutrons occupy discrete energy levels or "shells" within the nucleus. the-gist.orgsjsu.edu Filled nuclear shells, corresponding to specific "magic numbers" of protons or neutrons, result in particularly stable configurations. idw-online.deuni-mainz.dethe-gist.orgsjsu.eduroyalsocietypublishing.org The conventional magic numbers for protons and neutrons are 2, 8, 20, 28, 50, 82, and 126. sjsu.edu For superheavy elements, the nuclear shell model predicts the existence of an "Island of Stability" where nuclei with certain numbers of protons and neutrons are expected to exhibit significantly longer half-lives compared to their neighbors. wikipedia.orgidw-online.deuni-mainz.dethe-gist.orgroyalsocietypublishing.orgwikipedia.orgthedebrief.org
Deformation Effects in Heavy Nuclei
Nuclei are not always spherical; they can exhibit deformed shapes. europhysicsnews.org In heavy nuclei, particularly those intermediate between the long-lived actinides and the predicted Island of Stability, deformation effects play a significant role in nuclear stability. wikipedia.orgwikipedia.org These nuclei can gain additional stability from shell effects associated with deformed shapes. wikipedia.orgwikipedia.org Spectroscopic studies of transfermium nuclei, including this compound isotopes, provide information on the evolution of deformation towards the predicted spherical shell-stabilized region of superheavy nuclei. cas.cn Research on isotopes of nobelium and this compound has helped to pinpoint deformed shell gaps, such as the one at N=152. researchgate.netuni-mainz.de Calculations have also highlighted the important role of hexacontetrapole deformation in the evolution of single-proton energies in this compound isotopes. cas.cn
This compound's Role in the "Island of Stability" Hypothesis
This compound, with atomic number 103, is situated at the boundary between the actinide series and the superheavy elements. wikipedia.orgelementschina.com While isotopes of elements beyond this compound are generally too unstable to exist outside the laboratory, the concept of the Island of Stability suggests that certain superheavy isotopes could have considerably longer half-lives. royalsocietypublishing.orgnih.gov this compound's location and the properties of its isotopes make it a relevant subject for probing the nuclear structure in the region leading towards this hypothesized island. Experiments on lighter superheavy nuclei, including this compound, have shown greater stability against spontaneous fission than previously anticipated, underscoring the importance of shell effects. wikipedia.orgwikipedia.org The decay chains of heavier elements, such as element 117, have been observed to produce this compound isotopes, and the half-lives of these daughter products provide valuable data for understanding the decay pathways and stability in this region of the nuclear chart. whyy.org The discovery of relatively long-lived isotopes like this compound-266 further contributes to the understanding of stability in the superheavy region. eps.orgchemlin.org
Neutron Number Influence on Half-Lives
The neutron number (N) plays a critical role in the stability of isotopes, including those of this compound. For heavy and superheavy nuclei, the ratio of neutrons to protons is a key factor influencing their half-lives. quora.com Generally, as the number of protons increases, a higher proportion of neutrons is needed to provide sufficient binding energy to counteract the increasing electrostatic repulsion. quora.com While adding neutrons can sometimes lead to instability through beta decay if there is a large excess of neutrons, for very heavy elements approaching the Island of Stability, increasing the neutron number towards the predicted magic number (N=184) is expected to enhance stability, particularly against spontaneous fission and alpha decay. the-gist.orgwikipedia.orgresearchgate.net Experimental data for nuclei with neutron numbers greater than 165 show that half-lives can increase by orders of magnitude with increasing N, indicating enhanced stability against alpha decay for larger neutron numbers. researchgate.net The half-lives of this compound isotopes generally increase with increasing neutron number, although there can be variations. wikipedia.org For instance, this compound-262 has a half-life of about 4 hours, while shorter-lived isotopes like this compound-256 have a half-life of 27 seconds, and this compound-260 has a half-life of 2.7 minutes. wikipedia.orgchemlin.orgchemlin.orgchemlin.orgperiodictable.com The longest-lived known isotope is this compound-266 with a half-life of 11 hours. wikipedia.org These variations in half-life with neutron number provide crucial data for testing and refining nuclear models used to predict the properties of superheavy elements and the location of the Island of Stability.
This compound Isotope Half-Lives
| Isotope | Neutron Number (N) | Half-life |
| This compound-251 | 148 | 24.4 milliseconds |
| This compound-256 | 153 | 27 seconds |
| This compound-260 | 157 | 2.7 minutes |
| This compound-261 | 158 | 44 minutes |
| This compound-262 | 159 | 4 hours |
| This compound-266 | 163 | 11 hours |
Experimental Techniques for Atomic and Nuclear Properties of Lawrencium
Ion-Source Development for Transactinide Elements
The production of transactinide elements like lawrencium typically involves heavy-ion-induced nuclear fusion evaporation reactions using powerful accelerators. psi.chsamaterials.comeolss.net The resulting atoms are often in an ionized state. Efficiently extracting and preparing these ions for subsequent study is crucial, driving the development of specialized ion sources.
Surface Ionization Methodologies
Surface ionization is a technique that has been successfully applied to study this compound, particularly in determining its ionization potential. mdpi.comhome.cernresearchgate.netjaea.go.jp This method relies on the principle that when an atom comes into contact with a heated surface with a sufficiently high work function, it can lose an electron and become a positive ion. jaea.go.jp The efficiency of this process is dependent on the first ionization potential of the atom and the temperature and work function of the surface. jaea.go.jp
Experiments utilizing surface ionization have been instrumental in measuring the first ionization potential of this compound. home.cernresearchgate.netjaea.go.jpresearchgate.net For instance, a team in Japan employed a newly developed surface ion source as part of an Isotope Separator On-Line (ISOL) system to measure the first ionization potential of ²⁵⁶Lr, which has a half-life of 27 seconds. home.cernresearchgate.net This successful application demonstrated the viability of this technique for investigating the properties of short-lived, man-made heavy and superheavy elements on an atom-at-a-time scale. researchgate.netjaea.go.jp The measured value of 4.96 ± 0.08 eV for the first ionization potential of this compound agreed well with theoretical calculations that account for relativistic effects. home.cernresearchgate.netjaea.go.jp
Mass Separation Techniques (ISOL)
Isotope Separation On-Line (ISOL) techniques are essential for isolating specific isotopes of transactinide elements produced in nuclear reactions. home.cern After the production of this compound isotopes, they are transported to an ISOL system, which separates them based on their mass-to-charge ratio. home.cernresearchgate.net This mass separation is critical for reducing background from other reaction products and allowing for the study of a particular this compound isotope.
The integration of surface ionization sources with ISOL systems has proven effective for studies of this compound. home.cernjaea.go.jpresearchgate.net By coupling a surface ion source with an ISOL setup, researchers have successfully observed mass-separated this compound ions. researchgate.net This combination allows for the selection of a specific this compound isotope for further experimentation, such as measurements of its decay properties or atomic structure. researchgate.net
Spectroscopy Research Techniques
Spectroscopy provides crucial insights into the electronic structure and energy levels of atoms. For transactinide elements, developing spectroscopic techniques with sufficient sensitivity to work with single atoms is a major challenge. spectroscopyeurope.comin2p3.fr
Laser Resonance Chromatography (LRC) for Spectral Observations
Laser Resonance Chromatography (LRC) is a novel optical spectroscopy method being developed to probe the atomic structure of superheavy elements, including this compound. spectroscopyeurope.comeuropa.eulrc-project.eusciencedaily.com This technique aims to overcome the sensitivity limitations of traditional spectroscopy methods when applied to elements produced in extremely low quantities. spectroscopyeurope.comsciencedaily.comresearchgate.netaps.org
The core idea behind LRC is to detect the products of resonant optical excitations not by the usual method of detecting fluorescent light, but by exploiting changes in the ion's transport properties. spectroscopyeurope.comin2p3.frsciencedaily.comaps.org In LRC, ions are excited by a laser, which can cause a population transfer between different electronic states, including metastable states. mdpi.comresearchgate.net These different electronic states can have distinct interactions with a buffer gas, leading to state-specific ion mobilities. mdpi.comresearchgate.net
Ion Mobility Spectrometry Integration
LRC couples laser spectroscopy with ion mobility spectrometry. mdpi.comresearchgate.net After laser excitation, the ions are injected into a drift tube filled with a buffer gas, typically helium. mdpi.comresearchgate.net Under the influence of an electric field, the ions drift through the gas. mdpi.com The drift time of an ion is dependent on its mobility, which in turn is influenced by its electronic state. mdpi.comresearchgate.net By measuring the arrival times of the ions at a detector, researchers can distinguish between ions in different electronic states. aps.org A change in the arrival time distribution upon laser irradiation indicates a resonant excitation. mdpi.com This ion-mobility-assisted laser spectroscopy concept is proposed to enhance the sensitivity of atomic structure investigations for superheavy elements. sciencedaily.comresearchgate.netaps.org
Gamma-Ray Spectroscopy for Nuclear Structure Elucidation
Gamma-ray spectroscopy is a crucial technique for investigating the nuclear structure of elements like this compound. sgc.gov.co Atomic nuclei can absorb and emit photons of specific energies, providing a unique spectral signature for each nuclear species. sgc.gov.co This allows researchers to gain information about the nucleus's structure and identify specific isotopes. sgc.gov.co
In nuclear reactions that produce heavy elements, an excited compound nucleus is formed. wikipedia.org To reach a more stable state, this nucleus can eject neutrons or, if the excitation energy is insufficient for neutron emission, produce a gamma ray. wikipedia.org The detection and measurement of these emitted gamma rays are the focus of gamma-ray spectroscopy. sgc.gov.co By analyzing the energies and intensities of the gamma rays, scientists can deduce information about the energy levels, spins, and parities of the excited states within the this compound nucleus. metu.edu.tr This helps in understanding the nuclear structure and testing theoretical models for these heavy, unstable nuclei.
Facilities equipped with advanced gamma detection arrays, such as arrays of high-purity germanium (HPGe) detectors, are used for these studies. metu.edu.trdiva-portal.org These detectors offer high energy resolution, which is essential for resolving the complex gamma-ray spectra emitted by radioactive nuclei. diva-portal.org
Chemical Investigation Methods (Atom-at-a-time)
The study of this compound's chemical properties is challenging due to its limited production and short-lived isotopes. chemicool.comwikipedia.org Experiments are typically conducted using "atom-at-a-time" methods, where the behavior of individual atoms is observed and analyzed. researchgate.netunt.edu These techniques must be very rapid to account for the short half-lives of the isotopes used, such as 260Lr (half-life 2.7 minutes) or 256Lr (half-life 35 seconds). wikipedia.orglanl.gov
Solvent Extraction Techniques for Chemical Behavior Studies
Solvent extraction is a widely used technique for studying the chemical behavior of this compound and other transactinide elements. unt.edulanl.gov This method exploits the differences in the distribution of metal ions between two immiscible liquid phases, typically an aqueous phase and an organic phase. By carefully controlling the composition of the aqueous phase (e.g., pH, complexing agents) and the organic phase (containing an extractant), researchers can selectively extract ions based on their charge and complexation properties.
Early experiments in 1968 used solvent extraction with thenoyltrifluoroacetone (TTA) dissolved in methyl isobutyl ketone (MIBK) as the organic phase and buffered acetate (B1210297) solutions as the aqueous phase to study the oxidation behavior of this compound. wikipedia.orglanl.govphyslink.com This technique allowed for the rapid extraction of this compound ions from the aqueous solution into the organic solvent within approximately 30 seconds. lanl.govphyslink.com Different charge states of ions will extract into the organic phase at different pH ranges. wikipedia.org While this method can separate ions of different charges, it may not separate trivalent actinides from each other; therefore, the this compound isotopes must be identified by their characteristic alpha particle emissions. wikipedia.org
Other solvent extraction studies have utilized extractants like hydrogen di(2-ethylhexyl)orthophosphoric acid (HDEHP) to investigate this compound's chemical properties. unt.edu These experiments provide insights into this compound's complexation behavior and its preferred oxidation states in solution.
Gas-Phase Chemistry of this compound Compounds
Studies of this compound's gas-phase chemistry provide complementary information to solution-based experiments. These experiments often involve producing this compound atoms or ions and then studying their reactions with various gases. researchgate.net One-atom-at-a-time gas-phase ion chemistry techniques have been employed to investigate properties like the ionization potential of this compound. researchgate.netnih.gov
For instance, experiments have been conducted to study the electron-transfer reduction reaction of dipositive this compound ions (Lr2+) with oxygen gas. nih.gov Using a gas-phase ion chemistry technique, 255Lr2+ ions produced in a nuclear reaction were trapped, and the reaction with O2 gas to form 255Lr1+ was observed. nih.gov The rate constant for this charge-exchange reaction was determined. nih.gov The observation of this reaction provided a lower limit on the second ionization potential of this compound. nih.gov These gas-phase studies help to understand the electronic structure and bonding characteristics of this compound and its interactions with other species.
Aqueous Solution Chemistry of this compound Ions
The aqueous solution chemistry of this compound ions is primarily focused on determining its stable oxidation states and understanding its behavior in water. Due to its position as the last actinide, this compound is expected to exhibit a stable trivalent oxidation state (Lr3+), analogous to the lanthanides, particularly lutetium (Lu3+). wikipedia.orgrsc.orgresearchgate.net
Experiments using techniques like ion exchange chromatography and solvent extraction have confirmed that this compound behaves predominantly as a trivalent ion in aqueous solutions. chemicool.comunt.edulanl.govrsc.org Studies involving elution from cation exchange columns with complexing agents like ammonium (B1175870) alpha-hydroxyisobutyrate (α-HIB) have shown that trivalent this compound elutes in a position consistent with it being the last and heaviest trivalent actinide, eluting close to its expected homologue, erbium (Er). unt.eduresearchgate.net
Research has also been conducted to investigate the possibility of other oxidation states in aqueous solution. Experiments have looked for evidence of reduction of Lr3+ to lower oxidation states, such as Lr2+ or Lr+, using reducing agents like V2+ or Cr2+ in dilute hydrochloric acid. researchgate.net However, these studies have found no evidence for the reduction of Lr3+, suggesting that the trivalent state is indeed the most stable in aqueous solution and setting limits on the reduction potential of the Lr3+/Lr(1 or 2)+ couple. researchgate.net The ionic radius of Lr(III) has also been inferred from its elution behavior in chromatography experiments. unt.edu
Comparative Chemistry of Lawrencium
Lawrencium as the Last Actinide and Transition into Transactinides
This compound is officially recognized as the final element of the actinide series. wikipedia.orgsamaterials.com The actinide concept, proposed by Glenn T. Seaborg, predicted that element 103 would be the last actinide. wikipedia.org This placement is based on the filling of the 5f electron shell across the series. researchgate.net As the last actinide, this compound marks the transition to the transactinide elements, beginning with Rutherfordium (Rf), element 104, which is considered the first member of the 6d transition series. eolss.net
The chemical behavior of this compound is therefore crucial for understanding the periodic trends at the end of the actinide series and the onset of the transition metals in the subsequent period. eolss.netwikipedia.orgsamaterials.com While this compound exhibits characteristics typical of actinides, particularly its predominant oxidation state, its electronic configuration and relativistic effects also suggest properties that bridge the f-block and d-block elements. wikipedia.orgsamaterials.comresearchgate.net
Homologous Relationship with Lutetium (Lu)
Chemistry experiments have confirmed that this compound behaves as a heavier homolog to lutetium (Lu), element 71, which is the last member of the lanthanide series and is positioned directly above this compound in Group 3 of the periodic table. wikipedia.orgrsc.orgcollegedunia.comvedantu.com Both elements are considered to be in Group 3, alongside scandium (Sc) and yttrium (Y). wikipedia.orgwikipedia.org
This homologous relationship is supported by the observation that this compound is predominantly trivalent in aqueous solution, similar to lutetium and other late lanthanides and actinides. psu.eduwikipedia.orgrsc.orgcollegedunia.comvedantu.com Early predictions by Glenn T. Seaborg suggested that the Lr³⁺ ion should be about as stable as Lu³⁺ in aqueous solution, a prediction later experimentally confirmed. wikipedia.org Studies have shown similarities in the elution behavior of Lr(III) and the latter lanthanides (like Erbium), further supporting this relationship. researchgate.netresearchgate.net
Despite this chemical similarity, there is an anomalous aspect to this compound's electron configuration. While lutetium has a [Xe]4f¹⁴5d¹6s² configuration, the ground-state electron configuration of this compound is predicted to be [Rn]5f¹⁴7s²7p¹/₂. wikipedia.orgresearchgate.netcollegedunia.comrsc.orgjaea.go.jp This s²p configuration, instead of the expected s²d configuration of its homolog lutetium, is attributed to strong relativistic effects that stabilize the 7p₁/₂ orbital in such heavy elements. wikipedia.orgresearchgate.netcollegedunia.comrsc.orgjaea.go.jp However, this anomalous configuration does not appear to significantly alter this compound's expected chemical behavior as a heavier analog of lutetium in its trivalent state. wikipedia.orgcollegedunia.comrsc.org
Comparison with Nobelium (No) Chemical Properties
This compound's chemical properties can be instructively compared to those of nobelium (No), the element preceding it in the actinide series (atomic number 102). While the +3 oxidation state is common among the actinides, nobelium is notable for having a predominantly stable +2 oxidation state in aqueous solution. psu.eduvedantu.comwikipedia.orgbritannica.com This divalency in nobelium is attributed to the increased binding energy of the filled 5f¹⁴ shell and a significant energy gap between the 5f and 6d orbitals. psu.eduwikipedia.org
In contrast, this compound primarily exhibits the +3 oxidation state as its most stable form in aqueous solution. psu.eduacs.orgwikipedia.orgrsc.orgcollegedunia.comvedantu.combritannica.comengineercalculator.comlibretexts.orgchemicool.com This return to the trivalent state for this compound, after nobelium's prevalent divalency, was predicted and later experimentally confirmed. psu.eduwikipedia.org Experiments comparing the extraction behavior of this compound with divalent (No, Ba, Ra), trivalent (Fm, Cf, Cm, Am, Ac), and tetravalent (Th, Pu) elements showed that this compound extracted with the trivalent ions. psu.edu This difference in predominant oxidation states highlights a key chemical distinction between nobelium and this compound, reinforcing this compound's position as the final actinide with a characteristic trivalent chemistry. psu.edubritannica.com
Oxidation State Research
Research into the oxidation states of this compound is fundamental to understanding its chemical behavior and its place in the periodic table. Due to the challenges associated with studying this compound, experimental data on its oxidation states is limited but crucial for validating theoretical predictions. psu.edueolss.netacs.orgengineercalculator.com
Predominant Trivalent State (Lr³⁺)
Extensive experimental evidence supports that the predominant and most stable oxidation state for this compound in aqueous solution is +3, forming the Lr³⁺ ion. eolss.netacs.orgwikipedia.orgresearchgate.netresearchgate.netrsc.orgcollegedunia.comrsc.orgvedantu.comengineercalculator.comlibretexts.orgschoolmykids.comxylenepower.com This is consistent with the general trend observed in the actinide series, where the +3 state is common. libretexts.org
Early chemical studies, despite being conducted with very small quantities of the element, indicated the formation of this compound trichloride (B1173362) (LrCl₃), suggesting a trivalent state in the gas phase. wikipedia.org Aqueous chemistry experiments, such as solvent extraction and ion exchange chromatography, have consistently shown that this compound behaves as a trivalent ion, eluting with other known trivalent actinides and lanthanides. psu.eduacs.orgresearchgate.netresearchgate.net These experiments, often performed with only a few atoms at a time, provided strong evidence for the stability of Lr³⁺ in solution. psu.eduacs.org
The stability of the trivalent state in this compound is comparable to that of lutetium(III) compounds in aqueous solution. chemicalengineeringworld.com The first three ionization potentials of this compound are predicted to be similar to those of lutetium, further supporting the tendency to form a stable +3 ion. wikipedia.orgrsc.org
Here is a summary of experimental findings supporting the +3 oxidation state:
| Experiment Type | Observation | Conclusion | Source |
| Reaction with chlorine (gas phase) | Formation of a product consistent with LrCl₃ volatility. | Suggests +3 state in gas phase. | wikipedia.org |
| Solvent Extraction (aqueous) | Extraction behavior similar to known trivalent ions (Fm³⁺, Cf³⁺, Cm³⁺, Am³⁺, Ac³⁺). | Supports +3 state in aqueous solution. | psu.edu |
| Cation Exchange Chromatography (aqueous) | Elution position similar to trivalent lanthanides (e.g., Er³⁺). | Confirms +3 state stability in aqueous solution. | acs.orgresearchgate.netresearchgate.net |
Theoretical and Experimental Evidence for Other Oxidation States (e.g., +2)
While the +3 oxidation state is predominant, theoretical calculations and some experimental efforts have explored the possibility of other oxidation states for this compound, particularly the +2 state. eolss.netwikipedia.orgengineercalculator.com The potential for a +2 state is of interest given the stability of No²⁺ and the influence of relativistic effects on the electronic structure of heavy elements. psu.eduresearchgate.netrsc.org
Theoretical models have suggested that a +2 oxidation state might be possible under certain conditions, although it is expected to be less stable than the +3 state. engineercalculator.com Calculations on the free this compound atom suggest that Lr²⁺ would have a 7s¹ electron configuration. rsc.org
However, experimental attempts to reduce Lr³⁺ to lower oxidation states, such as Lr²⁺ or Lr⁺, in aqueous solution have been unsuccessful. wikipedia.orgresearchgate.netresearchgate.net Experiments using reducing agents like V²⁺ or Cr²⁺, which were capable of reducing Md³⁺ to Md²⁺, showed no evidence of reducing Lr³⁺. researchgate.netresearchgate.net These results provided an experimental lower limit for the reduction potential of the Lr³⁺/Lr¹⁽²⁾⁺ couple, indicating that the reduction is not favorable in aqueous solution under the conditions studied. researchgate.netresearchgate.net
Despite the lack of experimental evidence for stable lower oxidation states in aqueous solution, the theoretical possibility and the observed divalency in nobelium continue to motivate research into the electronic structure and potential chemical behavior of this compound under different conditions. eolss.netwikipedia.org The anomalous electron configuration ([Rn]5f¹⁴7s²7p¹/₂) with a weakly bound 7p₁/₂ electron could theoretically influence its chemistry, although current experimental data primarily supports the trivalent nature. wikipedia.orgresearchgate.netcollegedunia.comrsc.orgjaea.go.jp
Here is a table summarizing the oxidation states:
| Oxidation State | Stability in Aqueous Solution | Experimental Evidence | Theoretical Evidence |
| +3 | Predominant, Most Stable | Confirmed by solvent extraction and ion exchange. psu.eduacs.orgresearchgate.netresearchgate.net | Consistent with ionization potential predictions and homologous behavior with Lu. wikipedia.orgrsc.org |
| +2 | Less Stable/Not Observed | No experimental evidence for reduction of Lr³⁺ in aqueous solution. researchgate.netresearchgate.net | Theoretical possibility under certain conditions; Lr²⁺ potentially has 7s¹ configuration. rsc.orgengineercalculator.com |
| +1 | Not Observed | No experimental evidence for reduction of Lr³⁺ in aqueous solution. researchgate.netresearchgate.net | Theoretical possibility; Lr⁺ potentially has 7s² configuration. wikipedia.orgrsc.org |
Future Directions in Lawrencium Research
Refinement of Theoretical Models for Electronic and Nuclear Structure
Theoretical calculations are paramount in predicting the properties of lawrencium and guiding experimental efforts due to the difficulty in producing and studying this element anu.edu.au. Future research will focus on refining these models, particularly those describing electronic and nuclear structure, to account more accurately for the significant relativistic effects present in such heavy elements ephg.limitedaip.orguni-kassel.dewikipedia.orgacs.orgresearchgate.net.
Relativistic effects cause electrons, especially those in orbitals close to the nucleus, to move at speeds approaching the speed of light, leading to observable consequences such as changes in electron mass and altered orbital energy levels researchgate.netacs.orgsciencenews.org. These effects are particularly pronounced in heavy elements like this compound, influencing its electron configuration and chemical behavior cerncourier.comresearchgate.netwikipedia.org. Early calculations of this compound's ground-state electron configuration yielded conflicting results, but more recent relativistic studies support a [Rn]5f¹⁴7s²7p¹ configuration, deviating from the expected [Rn]5f¹⁴6d¹7s² based on lighter homologs like lutetium wikipedia.orgresearchgate.netresearchgate.net. The experimental measurement of this compound's first ionization potential (IP₁) at 4.96 eV, the lowest among all lanthanides and actinides, strongly supports the predicted 7s²7p¹ configuration, where the 7p₁/₂ electron is only weakly bound aip.orgwikipedia.orgacs.orgsciencenews.orgjaea.go.jpjaea.go.jpjaea.go.jpasianscientist.comepj-conferences.org. This experimental value serves as a crucial benchmark for validating theoretical calculations aip.orgacs.orgjaea.go.jpasianscientist.comepj-conferences.org.
Future theoretical work will involve sophisticated methods such as relativistic coupled cluster approaches with higher-order corrections to improve the accuracy of predicted atomic properties, including ionization potentials beyond the first, electron affinity, and excitation energies aip.orgresearchgate.netjaea.go.jparxiv.org. For instance, relativistic coupled cluster calculations have been performed for the second ionization potential (IP₂) and electron affinity of this compound, with the IP₂ prediction exceeding the currently established lower experimental limit acs.orgarxiv.org. These calculations are essential for understanding the intricate interplay of relativistic effects and electron correlation in shaping this compound's electronic structure arxiv.org.
In parallel, theoretical models of nuclear structure for this compound isotopes need further refinement. Understanding the arrangement and interaction of protons and neutrons in these heavy nuclei is crucial for predicting nuclear stability, decay modes, and the potential existence of the "island of stability" thedebrief.orgamazon.comepj-conferences.orgidw-online.dechemistryviews.org. Theoretical models disagree on the exact location of proton and neutron shell closures in the superheavy region, highlighting the need for improved descriptions of nuclear forces and shell effects epj-conferences.orgidw-online.de. Future theoretical studies will aim to reduce uncertainties in predicting nuclear properties, guided by new experimental data epj-conferences.org.
Development of Novel Experimental Techniques for Limited Sample Sizes
The study of this compound is severely constrained by its short half-life and the minuscule quantities in which it can be produced, often on an "atom-at-a-time" scale engineercalculator.comanu.edu.auasianscientist.comescholarship.orghome.cern. This necessitates the development and application of highly sensitive and efficient experimental techniques aip.orglbl.govuni-kassel.de.
Techniques capable of performing studies with limited sample sizes are continuously being advanced. The successful measurement of this compound's first ionization potential, for example, was achieved using a surface ionization method adapted to work with only about a thousand atoms produced over the course of the experiment aip.orgsciencenews.orgjaea.go.jphome.cern. This technique involved ionizing this compound atoms on a heated tantalum surface and then mass-separating and detecting the resulting ions aip.orgjaea.go.jpjaea.go.jp.
Future experimental directions include the refinement of gas-phase chemistry techniques and ion trapping methods that can operate with single atoms escholarship.org. These techniques allow for the investigation of fundamental chemical properties, such as charge-exchange reactions, which can provide information about ionization potentials escholarship.org. Laser spectroscopy techniques are also being developed and improved to study the atomic energy levels of heavy and superheavy elements with ever-decreasing production rates lbl.govresearchgate.netchemistryviews.orgmdpi.com. Novel experimental setups, such as those utilizing hypersonic gas jets, aim to improve spectral resolution and enable studies of even shorter-lived isotopes lbl.gov.
The challenge of low production rates also drives the development of more efficient methods for synthesizing heavy and superheavy elements thedebrief.orgarxiv.orgmdpi.comjinr.ru. While traditional methods involve bombarding actinide targets with lighter ions, new approaches, such as using different projectile-target combinations or exploring alternative reaction mechanisms like multinucleon transfer reactions, are being investigated to increase the yield of neutron-rich isotopes, which are predicted to have longer half-lives thedebrief.orgarxiv.orgjinr.ru.
Exploration of Further Atomic and Nuclear Properties
Beyond the first ionization potential, the experimental determination of other atomic and nuclear properties of this compound is a critical area for future research aps.orgacs.orgthedebrief.org. These measurements provide essential data for benchmarking theoretical models and gaining deeper insights into the behavior of matter under extreme conditions.
Future experiments aim to measure the second and potentially third ionization potentials of this compound, which provide further details about its electronic shell structure and the binding energies of its valence electrons acs.orgarxiv.org. While a lower limit for the second ionization potential has been experimentally established, more precise measurements are needed to fully validate theoretical predictions acs.orgarxiv.org.
Spectroscopic studies to determine the excitation energies of this compound atoms are also crucial for understanding its electronic structure and the influence of relativistic effects on its atomic energy levels researchgate.netmdpi.com. Theoretical calculations predict specific transition energies, and experimental verification of these predictions would provide strong validation for the theoretical models researchgate.net.
On the nuclear side, future research will focus on detailed investigations of the decay properties of various this compound isotopes, including alpha decay, spontaneous fission, and beta decay epj-conferences.orgosti.gov. Studying the decay chains and spectroscopy of daughter nuclei can provide information about the energy levels and structure of the this compound nucleus epj-conferences.org. Measurements of nuclear masses and radii can also offer insights into nuclear binding energies and the distribution of nuclear matter chemistryviews.org. Such data are vital for testing and refining nuclear models, particularly those attempting to describe the properties of the heaviest nuclei epj-conferences.orgidw-online.de.
Furthermore, the exploration of more neutron-rich isotopes of this compound is a key objective jinr.ruosti.gov. These isotopes are predicted to be closer to the region of enhanced nuclear stability and could potentially have longer half-lives, making them more amenable to detailed study thedebrief.orgjinr.ruosti.gov.
Contributions to the Understanding of Fundamental Physics at Extreme Z
This compound and other superheavy elements serve as unique laboratories for exploring fundamental physics principles under conditions of extreme nuclear charge aps.orgacs.orgthedebrief.orgarxiv.orgosti.gov. The strong electromagnetic fields in these atoms lead to relativistic effects that are far more significant than in lighter elements, providing a stringent test for quantum electrodynamics (QED) and relativistic quantum mechanics cerncourier.comresearchgate.netacs.org.
Future research involving this compound can contribute to testing the Standard Model of particle physics and searching for physics beyond it. For example, theoretical studies are exploring the possibility of using molecules containing superheavy atoms like this compound as sensitive probes for detecting the electron electric dipole moment (eEDM), a signature of CP violation that is not predicted by the Standard Model aps.org.
Investigations into the nuclear structure of this compound isotopes also contribute to our understanding of the fundamental forces that bind atomic nuclei together thedebrief.orgepj-conferences.orgosti.gov. Studying the limits of nuclear existence and the properties of nuclei near the predicted island of stability helps to refine models of nuclear forces and the interplay between the strong nuclear force and the electromagnetic repulsion between protons thedebrief.orgepj-conferences.orgidw-online.de.
The production and study of elements beyond this compound, including the search for elements 119 and 120, directly pushes the boundaries of our understanding of how matter can exist thedebrief.orgarxiv.orgjinr.ru. This compound, as the last actinide, plays a crucial role in this quest, serving as a stepping stone and a benchmark for theoretical predictions and experimental techniques applied to even heavier systems jaea.go.jp.
Impact on the Extended Periodic Table and Superheavy Element Chemistry
The study of this compound has a direct impact on the understanding and organization of the periodic table, particularly concerning the placement of the heaviest elements and the onset of the transition metals in the seventh period cerncourier.comwikipedia.orgsciencenews.orgasianscientist.comhome.cernresearchgate.net.
The experimentally determined low first ionization potential and the theoretically predicted [Rn]5f¹⁴7s²7p¹ electron configuration of this compound have fueled debate about its position in the periodic table cerncourier.comwikipedia.orgsciencenews.orgasianscientist.comepj-conferences.orghome.cernresearchgate.net. While traditionally placed as the last actinide in the f-block, its properties suggest a behavior more akin to a p-block element or even a group 3 element alongside lutetium, scandium, and yttrium wikipedia.orgsciencenews.orgasianscientist.comresearchgate.net. Future research, including more detailed spectroscopic and chemical studies, will continue to provide data to inform this discussion and potentially lead to a revised understanding of the periodic table's structure in this region cerncourier.comsciencenews.orgasianscientist.comresearchgate.net.
Furthermore, this compound serves as a gateway to the chemistry of superheavy elements (elements with Z > 103) anu.edu.aujaea.go.jpiaea.org. Understanding the chemical behavior of this compound, where relativistic effects are already significant, is essential for predicting and interpreting the chemistry of the transactinides anu.edu.auuni-kassel.deiaea.org. Theoretical calculations predict that relativistic effects will continue to dramatically influence the chemical properties of superheavy elements, leading to deviations from trends observed in lighter homologs anu.edu.auuni-kassel.deiaea.org.
Future research will involve both theoretical and experimental investigations into the chemical properties of this compound, such as its oxidation states and the nature of its chemical bonds researchgate.netiaea.orgsamaterials.com. These studies, often performed using "one-atom-at-a-time" techniques, are critical for extending our knowledge of chemical periodicity into the superheavy region and understanding the unique chemistry driven by extreme relativistic effects anu.edu.auescholarship.orgiaea.org. The insights gained from studying this compound's chemistry will be invaluable for designing experiments and interpreting results for the even more challenging superheavy elements that follow it in the periodic table anu.edu.auiaea.org.
Q & A
Q. What experimental methodologies are used to synthesize Lawrencium (Lr) isotopes, and how do researchers ensure reproducibility despite its short half-life?
this compound is synthesized via heavy-ion bombardment (e.g., bombarding californium-249 with boron-11 nuclei). Reproducibility hinges on precise control of beam energy, target purity, and detection systems capable of nanosecond-scale measurements. Researchers use cross-section calculations to optimize yields and validate results through independent experiments at facilities like GSI (Germany) or RIKEN (Japan). Statistical confidence is achieved by repeating trials and applying decay-chain analysis to distinguish Lr isotopes from background noise .
Q. How are this compound’s fundamental properties (e.g., electron configuration, ionization energy) experimentally determined?
Due to Lr’s short half-life (≈11 hours for <sup>262</sup>Lr), properties are inferred via gas-phase chemistry experiments. For example, ionization energy is measured using a gas-jet apparatus coupled with mass spectrometry. Relativistic quantum mechanical models (e.g., Dirac-Fock calculations) are cross-validated with experimental data to account for relativistic effects in heavy elements .
Q. How do researchers resolve contradictions in this compound’s decay data across studies (e.g., conflicting half-life measurements)?
Contradictions arise from detector sensitivity, isotopic impurities, or relativistic effects altering decay pathways. To resolve these, researchers:
Q. What computational frameworks are used to predict this compound’s chemical behavior, and how do they address discrepancies with experimental observations?
Relativistic density functional theory (DFT) and coupled-cluster methods model Lr’s bonding behavior. Discrepancies (e.g., unexpected redox stability) are addressed by:
- Incorporating quantum electrodynamic (QED) corrections.
- Comparing results with isoelectronic analogs (e.g., Lu<sup>3+</sup>).
- Validating models using gas-phase chromatography data .
Q. How should researchers design experiments to study this compound’s coordination chemistry given its scarcity and radioactivity?
- Microscale Techniques : Use solvent extraction or ion-exchange chromatography with tracer-level concentrations (10<sup>−15</sup> M).
- Rapid Detection : Employ automated systems like SISAK (Continuous Liquid-Liquid Extraction) paired with alpha spectrometry.
- Cross-Validation : Compare results with lighter homologs (e.g., Lu) to infer trends .
Q. What statistical approaches are recommended for analyzing this compound’s decay chains in high-background environments?
- Apply Bayesian inference to distinguish true decay events from background.
- Use Monte Carlo simulations to model detection efficiency and uncertainty propagation.
- Report results with 95% confidence intervals to align with nuclear data standards .
Addressing Data Limitations
Q. How can researchers mitigate the lack of long-term stability in this compound compounds for spectroscopic studies?
- Cryogenic Trapping : Stabilize Lr ions in noble-gas matrices at ≤10 K.
- Laser Spectroscopy : Use pulsed lasers to probe electronic transitions before decay.
- Collaborative Repositories : Share raw data via platforms like the IAEA Nuclear Data Section to improve meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
